CYP2C9 Exclusivity Defines 3'-Hydroxydiclofenac Formation, Unlike 4'- and 5-Hydroxylated Metabolites
In human liver microsomes and engineered CYP-expressing cell systems, CYP2C9 was found to be exclusively responsible for the formation of 3'-hydroxydiclofenac, with no detectable contribution from any other cytochrome P450 isoform [1]. By contrast, 4'-hydroxydiclofenac formation was attributed to CYP2C9 at >99.5%, and 5-hydroxydiclofenac formation involved CYP2C9 at >97% alongside measurable contributions from CYP2C8, CYP2C19, CYP2C18, and CYP2B6 [1]. This makes 3'-hydroxydiclofenac the most isoform-selective hydroxylation product among the panel of diclofenac Phase I metabolites.
| Evidence Dimension | CYP isoform exclusivity for metabolite formation in human liver microsomes |
|---|---|
| Target Compound Data | 100% CYP2C9-dependent (exclusive formation) |
| Comparator Or Baseline | 4'-Hydroxydiclofenac: CYP2C9 >99.5%; 5-Hydroxydiclofenac: CYP2C9 >97% plus CYP2C8, CYP2C19, CYP2C18, CYP2B6 |
| Quantified Difference | 3'-OH: single isoform exclusivity; 4'-OH: >99.5% single isoform; 5-OH: multi-isoform with <3% contribution from non-CYP2C9 |
| Conditions | Human liver microsomal incubations; single CYP-expressing yeast and mammalian cell lines; human hepatocyte cultures |
Why This Matters
For CYP2C9 phenotyping and drug-drug interaction studies, 3'-hydroxydiclofenac formation rate provides a more isoform-specific readout than 4'-hydroxylation, reducing confounding from other CYP contributions.
- [1] Bort R, Macé K, Boobis A, Gómez-Lechón MJ, Pfeifer A, Castell J. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways. Biochem Pharmacol. 1999 Sep 1;58(5):787-96. doi: 10.1016/S0006-2952(99)00167-7. View Source
